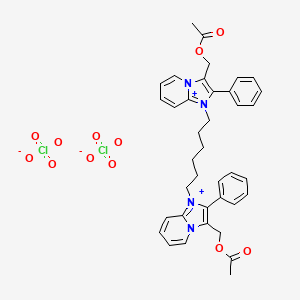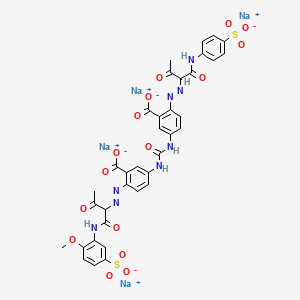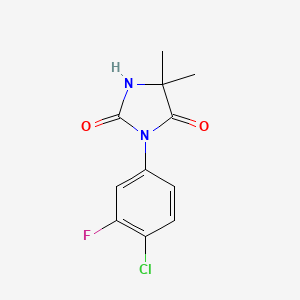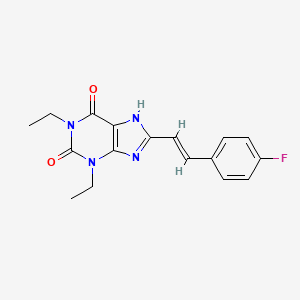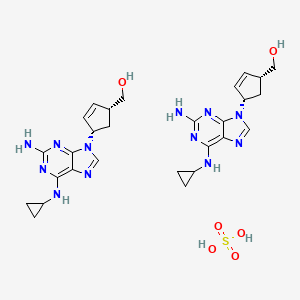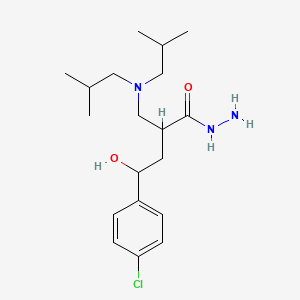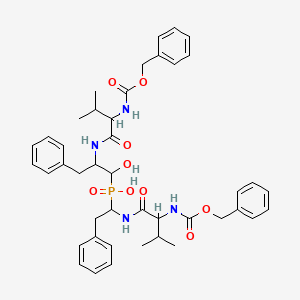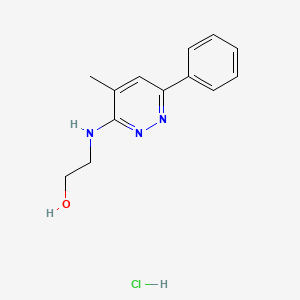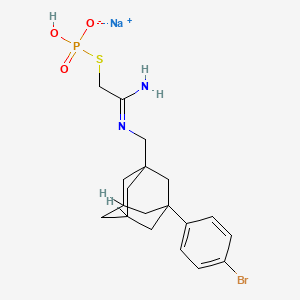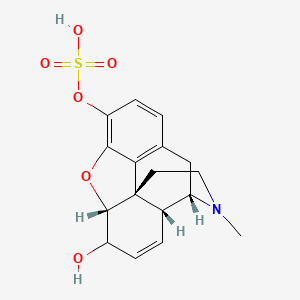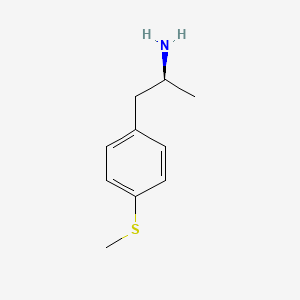
(S)-2-amino-1-(4-methylthiophenyl)-propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-1-(4-methylthiophenyl)-propane is a chiral compound with a unique structure that includes an amino group and a methylthio-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-1-(4-methylthiophenyl)-propane typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of 4-methylthiophenylacetic acid with ammonia under specific conditions to form the desired product . The reaction is usually carried out in the presence of a solvent such as dimethylformamide (DMF) and a catalyst like cuprous ions to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and environmentally friendly methods. For example, the use of catalytic reactions with sodium methyl mercaptide and p-halogenated phenylacetic acid derivatives can be employed to produce 4-methylthiophenylacetic acid, which is then converted to this compound . This method avoids the use of harmful reagents and is suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-amino-1-(4-methylthiophenyl)-propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S)-2-amino-1-(4-methylthiophenyl)-propane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-2-amino-1-(4-methylthiophenyl)-propane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, the compound can interact with receptors in the nervous system, potentially modulating neurotransmitter activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds like thiophene and its substituted derivatives share similar structural features and exhibit comparable biological activities.
Phenylpropane derivatives: Compounds such as 2-amino-1-phenylpropane have similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
(S)-2-amino-1-(4-methylthiophenyl)-propane is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This structural feature allows the compound to participate in specific reactions and interact with unique molecular targets, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
943816-61-3 |
|---|---|
Fórmula molecular |
C10H15NS |
Peso molecular |
181.30 g/mol |
Nombre IUPAC |
(2S)-1-(4-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15NS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1 |
Clave InChI |
OLEWMKVPSUCNLG-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](CC1=CC=C(C=C1)SC)N |
SMILES canónico |
CC(CC1=CC=C(C=C1)SC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




